(Z-Cys-OH)2

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

(Z-Cys-OH)2 (N,N'-Bis(benzyloxycarbonyl)-L-cystine, CAS 6968-11-2) is a protected L-cystine dimer with the molecular formula C22H24N2O8S2 and a molecular weight of 508.56 g/mol. This compound features two benzyloxycarbonyl (Z or Cbz) groups protecting the α-amino moieties of the L-cystine core, rendering it a fundamental building block in peptide synthesis.

Molecular Formula C22H24N2O8S2
Molecular Weight 508.6 g/mol
CAS No. 6968-11-2
Cat. No. B1667959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z-Cys-OH)2
CAS6968-11-2
SynonymsBSBM7;  BSBM-7;  BSBM 7; 
Molecular FormulaC22H24N2O8S2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C22H24N2O8S2/c25-19(26)17(23-21(29)31-11-15-7-3-1-4-8-15)13-33-34-14-18(20(27)28)24-22(30)32-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,29)(H,24,30)(H,25,26)(H,27,28)
InChIKeyPTRQEEVKHMDMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Z-Cys-OH)2 (CAS 6968-11-2): Technical Specifications and Procurement Overview for N,N'-Bis(benzyloxycarbonyl)-L-cystine


(Z-Cys-OH)2 (N,N'-Bis(benzyloxycarbonyl)-L-cystine, CAS 6968-11-2) is a protected L-cystine dimer with the molecular formula C22H24N2O8S2 and a molecular weight of 508.56 g/mol . This compound features two benzyloxycarbonyl (Z or Cbz) groups protecting the α-amino moieties of the L-cystine core, rendering it a fundamental building block in peptide synthesis . Its primary utility lies in the introduction of a pre-formed disulfide bond into peptide sequences under conditions where the benzyloxycarbonyl protection remains stable, thereby enabling controlled, orthogonal synthetic strategies .

Why (Z-Cys-OH)2 Cannot Be Substituted by Alternative Cystine Derivatives in Peptide Synthesis


Substituting (Z-Cys-OH)2 with other cystine derivatives, such as the Boc-protected analog (Boc-Cys-OH)2 (CAS 10389-65-8), introduces significant risk of synthetic incompatibility. The benzyloxycarbonyl (Z) group provides acid stability, making it suitable for synthetic schemes involving acidic steps, whereas the tert-butyloxycarbonyl (Boc) group is acid-labile and would be prematurely cleaved . Furthermore, the specific solubility profile of (Z-Cys-OH)2 in common organic solvents like methanol directly impacts coupling efficiency and reaction homogeneity, a parameter that cannot be assumed to be equivalent for analogs [1]. Consequently, using a generic or similar-looking compound without verifying these orthogonal stability and solubility characteristics can lead to failed deprotection steps, reduced yields, and the need for extensive and costly re-synthesis, directly impacting procurement and project timelines.

Quantitative Differentiation Guide for (Z-Cys-OH)2 (CAS 6968-11-2) Versus Key Analogs


Acid Stability of Z-Protection Versus Boc-Protection in Cystine Derivatives

The benzyloxycarbonyl (Z) protecting group on (Z-Cys-OH)2 is stable under acidic conditions, unlike the tert-butyloxycarbonyl (Boc) group on (Boc-Cys-OH)2. This is a fundamental property that dictates the choice of building block in peptide synthesis. While direct, quantitative kinetic data for the cleavage of these specific dimers is not available, the class-level property is well-established: Boc groups are designed for removal with trifluoroacetic acid (TFA), whereas Z groups are removed by hydrogenolysis or strong acid (e.g., HBr/AcOH) . This difference allows (Z-Cys-OH)2 to be used in the presence of Boc-protected amino acids, whereas the converse is not true.

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Specific Optical Rotation as a Critical Identity and Purity Metric

Specific optical rotation is a crucial differentiator for chiral compounds, directly impacting biological activity. For (Z-Cys-OH)2, the specific rotation is reported as [α]20/D -89.0° to -93.0° (C=8.8, AcOH) [1] or -91° (c=2% in acetic acid) . This contrasts with the Boc-protected analog, (Boc-Cys-OH)2, which has a significantly more negative rotation of [α]20/D −120°±3° (c = 2% in acetic acid) . This ~30-degree difference provides a quantifiable metric for identity verification and chiral purity assessment, allowing procurement specialists to set precise acceptance criteria.

Quality Control Chiral Purity Analytical Chemistry

Differential Solubility Profile in Methanol for Synthesis Optimization

Solubility is a practical but critical parameter affecting reaction yield and workup. (Z-Cys-OH)2 demonstrates good solubility in methanol, described as giving 'almost transparency' [1]. In contrast, the N,S-di-Z protected analog, N,S-di-Z-L-cysteine (CAS 57912-35-3), has very poor water solubility (9.7E-3 g/L at 25°C) and its solubility in other solvents would also differ. While a direct solubility comparison in mg/mL is not provided, the qualitative description for (Z-Cys-OH)2 indicates its suitability for methanol-based reactions, a common solvent in peptide chemistry, which may not be true for other derivatives.

Solubility Reaction Solvent Process Chemistry

Evidence-Backed Application Scenarios for Procuring (Z-Cys-OH)2 (CAS 6968-11-2)


Orthogonal Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Stable Disulfide Bridges

In SPPS protocols where a pre-formed disulfide bond is required and other residues are protected with acid-labile Boc groups, (Z-Cys-OH)2 is the appropriate choice. Its Z-protection remains intact during the TFA-mediated deprotection of Boc groups , ensuring the disulfide bond and amino groups are not prematurely exposed. This orthogonal strategy is essential for synthesizing complex, cysteine-rich peptides like defensins or conotoxins, where correct disulfide pairing is critical for biological function.

Synthesis of Peptide Conjugates and Building Blocks with Defined Chiral Purity

For applications demanding high chiral purity, such as the synthesis of pharmaceutical peptide APIs or chiral catalysts, (Z-Cys-OH)2 offers a quantifiable quality control metric. Its specific optical rotation ([α]20/D -89.0° to -93.0°) serves as a precise identity and purity check [1], distinguishing it from racemic mixtures or analogs like (Boc-Cys-OH)2 ([α]20/D −120°±3°) . This allows procurement to set and verify acceptance criteria that ensure batch-to-batch consistency and regulatory compliance.

Methanol-Based Peptide Coupling and Solution-Phase Synthesis

Researchers planning solution-phase peptide couplings in methanol should specifically procure (Z-Cys-OH)2. Its favorable solubility profile, described as yielding 'almost transparency' in methanol [2], facilitates homogeneous reaction conditions and can lead to improved coupling kinetics and yields compared to using a less soluble analog. This property is particularly advantageous in automated flow chemistry or when working with sensitive, high-value peptide fragments where maximizing conversion is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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